2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-7-10(8(2)16-12-7)5-11(15)13-4-3-9(14)6-13/h9,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKGNSVVLJBLOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a dimethylisoxazole moiety and a hydroxypyrrolidine group. Its chemical formula is CHNO, and it has been studied for various biological activities, particularly in the context of neuropharmacology and oncology.
Anticancer Activity
Research indicates that compounds similar to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one exhibit significant anticancer properties. For instance, studies have shown that such compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 10 | Apoptosis induction | |
| HeLa | 15 | Cell cycle arrest | |
| A549 | 12 | Inhibition of PI3K/AKT pathway |
Neuropharmacological Effects
The compound also shows promise in neuropharmacology. It has been evaluated for its effects on neurotransmitter systems, particularly in relation to cognitive enhancement and neuroprotection.
Case Study: Neuroprotective Effects
A study highlighted that the administration of this compound in rodent models resulted in improved cognitive function and reduced neuronal apoptosis following induced oxidative stress. The proposed mechanism involves the upregulation of neurotrophic factors and modulation of inflammatory responses.
The biological activity of 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression.
- Modulation of Receptor Activity : It has been shown to interact with neurotransmitter receptors, influencing synaptic transmission.
- Regulation of Gene Expression : The compound can alter the expression levels of genes associated with cell survival and proliferation.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that derivatives of isoxazole compounds exhibit antiviral properties. For instance, a related compound demonstrated significant anti-herpetic activity against Herpes Simplex Virus type 1 (HSV-1) by inhibiting viral replication at late stages of infection. This was evidenced through western blot analysis showing reduced expression of specific viral gene products .
Anticancer Properties
Compounds similar to 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one have been explored for their ability to inhibit cell proliferation in tumor cells. Research has shown that such compounds can act as inhibitors of protein kinases, which play a crucial role in cancer cell signaling pathways . The inhibition of these pathways can lead to reduced tumor growth and improved therapeutic outcomes.
Enzyme Inhibition Studies
The compound's structure suggests potential interactions with various enzymes, making it a candidate for enzyme inhibition studies. Its ability to modulate enzyme activity can be crucial for understanding metabolic pathways and developing new therapeutic agents.
Chemical Probes
Due to its unique functional groups, this compound can serve as a chemical probe in biological systems. It can help elucidate the mechanisms of action of other biologically active compounds and identify novel drug targets.
Data Table: Comparison of Related Compounds
Case Study 1: Antiviral Efficacy
In a study focusing on the anti-herpetic properties of isoxazole derivatives, researchers synthesized several compounds and evaluated their efficacy against HSV-1. The results indicated that specific structural modifications enhanced antiviral activity, paving the way for further development of antiviral drugs based on this scaffold .
Case Study 2: Cancer Cell Proliferation Inhibition
A series of experiments were conducted to assess the anticancer potential of isoxazole derivatives. The findings revealed that certain compounds significantly reduced the proliferation of various cancer cell lines through the inhibition of key signaling pathways involved in tumor growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
